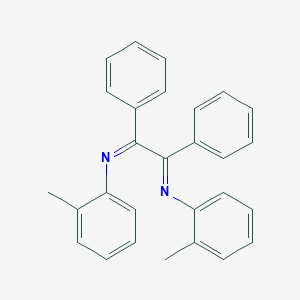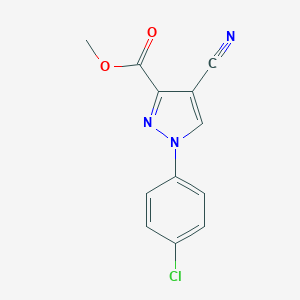![molecular formula C23H22ClN3O4S B283096 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate, also known as CR8, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves its inhibition of CDKs and GSK-3β. CDKs are enzymes that regulate the cell cycle and are overexpressed in cancer cells. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate induces cell cycle arrest and apoptosis in cancer cells. GSK-3β is an enzyme that plays a role in the development of neurodegenerative disorders. By inhibiting GSK-3β activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has a low toxicity profile and is well-tolerated in animal models. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been shown to have antioxidant properties.
实验室实验的优点和局限性
One advantage of using 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in lab experiments is its low toxicity profile and well-tolerated nature in animal models. However, one limitation is that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate is a relatively new compound and further studies are needed to fully understand its potential as a therapeutic agent.
未来方向
For 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate include further studies to explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, studies are needed to explore the optimal dosage and administration of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in animal models and human clinical trials. Furthermore, studies are needed to explore the potential side effects and interactions of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate with other drugs.
合成方法
The synthesis of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves the reaction of 4-(4-chlorophenyl)-5-hydrazino-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid with 6,7-dimethoxy-3,4-dihydro-1-isoquinolinecarbaldehyde in the presence of propionic anhydride. The resulting compound is then purified through column chromatography.
科学研究应用
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate inhibits the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anti-cancer properties, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been studied for its anti-inflammatory effects. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis.
Furthermore, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a role in the development of neurodegenerative disorders.
属性
分子式 |
C23H22ClN3O4S |
|---|---|
分子量 |
472 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylidene]-1,3,4-thiadiazol-2-yl] propanoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-4-22(28)31-23-26-27(16-7-5-15(24)6-8-16)21(32-23)13-18-17-12-20(30-3)19(29-2)11-14(17)9-10-25-18/h5-8,11-13H,4,9-10H2,1-3H3 |
InChI 键 |
ATDGNRPODQACBW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)